N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide
Description
N-[4-(Ethylsulfamoyl)phenyl]quinoline-2-carboxamide is a quinoline-based carboxamide derivative featuring a sulfamoylphenyl substituent. Quinoline carboxamides are a prominent scaffold in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases, cytochrome P450 isoforms) and their tunable pharmacokinetic properties .
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C18H17N3O3S/c1-2-19-25(23,24)15-10-8-14(9-11-15)20-18(22)17-12-7-13-5-3-4-6-16(13)21-17/h3-12,19H,2H2,1H3,(H,20,22) |
InChI Key |
IVEUBKKWIHCLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate to form the ethylsulfamoyl derivative. This intermediate is then reacted with 2-chloroquinoline-4-carboxylic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated quinoline derivatives, alkylated or arylated quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Quinoline carboxamides are often modified at the 2- or 4-position to optimize target binding. Key analogs and their distinguishing features include:
Key Observations :
- Positional Isomerism : The 2-carboxamide (target) vs. 4-carboxamide (e.g., ) alters the spatial orientation of the pharmacophore, affecting target binding modes.
- Sulfamoyl vs. Morpholine: The ethylsulfamoyl group (target) provides hydrogen-bond donors/acceptors, while morpholine () enhances solubility but lacks direct H-bonding to the sulfonamide.
- Halogen vs. Sulfamoyl : Bromophenyl () enables halogen bonding, whereas sulfamoyl offers polarity without steric bulk.
Physicochemical and Pharmacokinetic Properties
- Solubility : Morpholine-containing analogs () exhibit higher aqueous solubility than the target’s ethylsulfamoyl group, which is moderately polar but less hydrophilic.
- Stability : The ethylsulfamoyl group is more stable than silyl-protected () or epoxide-containing derivatives (), which may hydrolyze under physiological conditions.
- Bioavailability : The target’s compact sulfamoyl group may enhance membrane permeability compared to bulkier tert-butyldimethylsilyl () or morpholine-ethyl chains ().
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